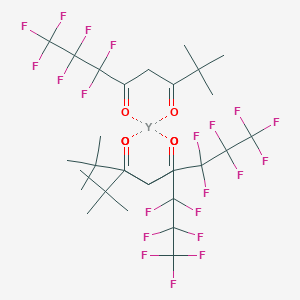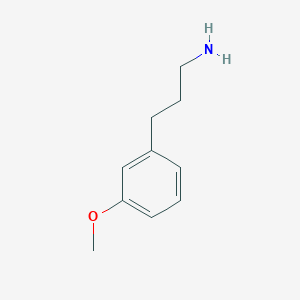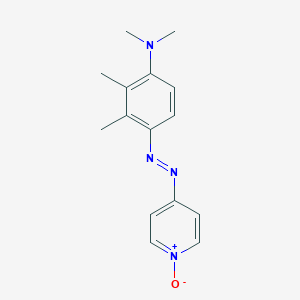
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide, commonly known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTMA belongs to the family of azo dyes, which are widely used in various industries, including textiles, food, and cosmetics. In recent years, PTMA has been extensively studied for its potential applications in biochemical and physiological research.
作用机制
The mechanism of action of PTMA is based on its ability to chelate metal ions, forming stable complexes that exhibit fluorescence. The fluorescence intensity of PTMA is directly proportional to the concentration of metal ions present in the sample. The binding of PTMA to metal ions is reversible, and the fluorescence intensity decreases upon removal of the metal ions.
生化和生理效应
PTMA has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. However, in high concentrations, PTMA may interfere with metal ion homeostasis, leading to cellular dysfunction.
实验室实验的优点和局限性
PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. However, PTMA has some limitations, including its poor solubility in aqueous solutions, its potential interference with metal ion homeostasis at high concentrations, and its limited application to specific metal ions.
未来方向
There are several future directions for PTMA research, including the development of new synthesis methods to improve its solubility and stability in aqueous solutions, the exploration of its potential applications in imaging and sensing, and the investigation of its interaction with other biomolecules. Additionally, further studies are needed to understand the mechanism of action of PTMA and its potential effects on metal ion homeostasis in biological systems.
Conclusion
In conclusion, PTMA is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in detecting metal ions in biological samples. PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. Further research is needed to explore the potential applications of PTMA in imaging and sensing and to understand its interaction with other biomolecules.
合成方法
PTMA can be synthesized using various methods, including the reduction of N,N,2,3-tetramethyl-4-(4-pyridinylazo)aniline (TMPA) with sodium dithionite or zinc dust, or the oxidation of TMPA with hydrogen peroxide. The resulting product is a dark green crystalline powder that is soluble in organic solvents such as ethanol and acetone.
科学研究应用
PTMA has been widely used in scientific research as a fluorescent probe for detecting metal ions, particularly copper and iron. The unique properties of PTMA, including its high sensitivity and selectivity, make it an ideal candidate for detecting metal ions in biological samples. PTMA has also been used as a pH indicator in biological systems, as it undergoes a color change from green to yellow as the pH increases.
属性
CAS 编号 |
19456-73-6 |
|---|---|
产品名称 |
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide |
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC 名称 |
N,N,2,3-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-12(2)15(18(3)4)6-5-14(11)17-16-13-7-9-19(20)10-8-13/h5-10H,1-4H3 |
InChI 键 |
YDUBCNANQBCZDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-] |
规范 SMILES |
CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-] |
同义词 |
4-((4-(Dimethylamino)-2,3-xylyl)azo)pyridine 1-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



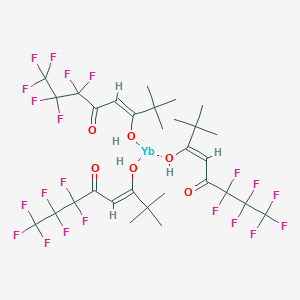
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
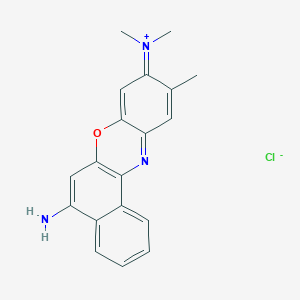
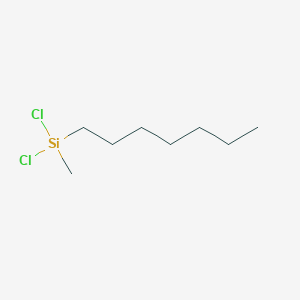
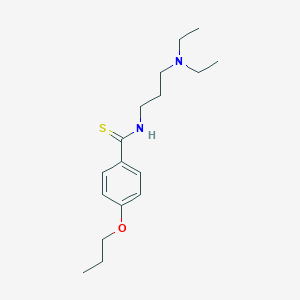
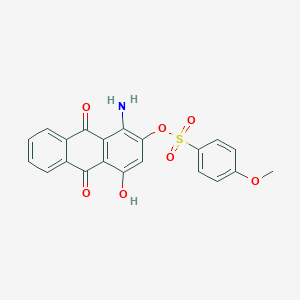
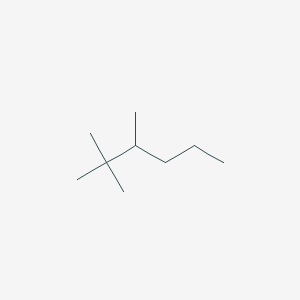
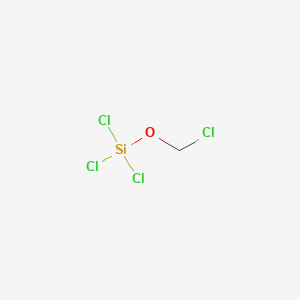
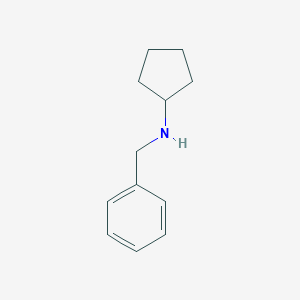

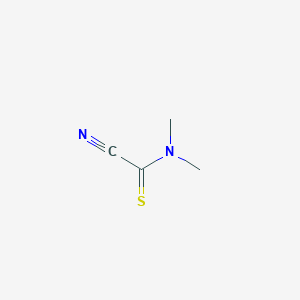
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
